(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and thiophene groups. Key steps may include:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Thiophene Group: This step may involve a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyrazole intermediate.
Final Assembly: The final step involves the condensation of the pyrazole-thiophene intermediate with the thiazolidinone core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the molecule can be reduced using hydrogenation reactions.
Substitution: The phenyl and thiophene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-yn-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3OS3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(5Z)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15N3OS3/c1-2-10-22-19(24)17(27-20(22)25)12-14-13-23(15-7-4-3-5-8-15)21-18(14)16-9-6-11-26-16/h2-9,11-13H,1,10H2/b17-12- |
InChI Key |
QDKZNDCDLSVHDW-ATVHPVEESA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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